molecular formula C18H11ClF2N2O4S B11296807 4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11296807
M. Wt: 424.8 g/mol
InChI Key: GJGZPFJBWBSTJJ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorine and chlorine atoms, and the attachment of the sulfonyl group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can enhance its binding affinity and selectivity. The sulfonyl group can also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of fluorine, chlorine, and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C18H11ClF2N2O4S

Molecular Weight

424.8 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H11ClF2N2O4S/c19-14-9-22-18(28(25,26)10-11-3-1-2-4-15(11)21)23-16(14)17(24)27-13-7-5-12(20)6-8-13/h1-9H,10H2

InChI Key

GJGZPFJBWBSTJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl)F

Origin of Product

United States

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